molecular formula C10H11Cl2NO2 B12127862 Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B12127862
M. Wt: 248.10 g/mol
InChI Key: QNGLXVDXRURQLL-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group and a dichlorophenyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential use in drug development or as a pharmacological agent.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate
  • Methyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate
  • Methyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate

Uniqueness

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methylamino group also adds to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C10H11Cl2NO2/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12/h3-5,9,13H,1-2H3

InChI Key

QNGLXVDXRURQLL-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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